(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid involves several steps. The starting materials typically include 4-isopropylaniline and tetradec-4-enoic acid. The reaction proceeds through the formation of an amide bond between the amine group of 4-isopropylaniline and the carboxylic acid group of tetradec-4-enoic acid . The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or alkene functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or alkenes.
Scientific Research Applications
(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((N-(4-(Methyl)phenyl)carbamoyl)methyl)tetradec-4-enoic acid
- 2-((N-(4-(Ethyl)phenyl)carbamoyl)methyl)tetradec-4-enoic acid
- 2-((N-(4-(Propyl)phenyl)carbamoyl)methyl)tetradec-4-enoic acid
Uniqueness
(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
(E)-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]tetradec-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-22(25(28)29)19-24(27)26-23-17-15-21(16-18-23)20(2)3/h12-13,15-18,20,22H,4-11,14,19H2,1-3H3,(H,26,27)(H,28,29)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXAXNDRMHXGG-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)NC1=CC=C(C=C1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=C(C=C1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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